(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione is a synthetic steroid compound with the molecular formula C19H25ClO2. It is a derivative of androstane, characterized by the presence of a chlorine atom at the 4th position and a double bond between the 4th and 5th carbon atoms. This compound is of interest in various fields, including medicinal chemistry and steroid research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione typically involves the chlorination of androst-4-ene-3,17-dione. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chloro-androstane-3,17-dione, while reduction could produce 4-chloro-androstane-3,17-diol.
Wissenschaftliche Forschungsanwendungen
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for hormone analogs.
Industry: It is utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione involves its interaction with steroid receptors in the body. It acts on progesterone receptors, influencing the regulation of gene expression and cellular functions. The compound’s effects are mediated through binding to these receptors, leading to changes in the transcription of target genes and subsequent physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dydrogesterone: A synthetic progestogen with similar structural features but different functional groups.
Hydroxyprogesterone: Another steroid with hydroxyl groups instead of chlorine.
Androstenedione: A precursor to testosterone and estrogen with a similar backbone structure.
Uniqueness
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This structural modification can influence its biological activity and potential therapeutic applications, distinguishing it from other related compounds.
Eigenschaften
CAS-Nummer |
6765-84-0 |
---|---|
Molekularformel |
C19H25ClO2 |
Molekulargewicht |
320.857 |
IUPAC-Name |
(8R,9R,10S,13S,14S)-4-chloro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13H,3-10H2,1-2H3/t11-,12-,13+,18-,19-/m0/s1 |
InChI-Schlüssel |
MRGZILIKEDFESE-TYPQBLHASA-N |
SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.